4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzenesulfonamide
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Overview
Description
N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide: is a chemical compound with the molecular formula C12H12BrN3O2S and a molecular weight of 342.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a bromopyrazole moiety, and a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4-bromopyrazole with N-cyclopropylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
Chemistry: In chemistry, N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials and coatings .
Mechanism of Action
The mechanism of action of N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
- N-Cyclopropyl 4-(4-chloropyrazol-1-yl)benzenesulfonamide
- N-Cyclopropyl 4-(4-fluoropyrazol-1-yl)benzenesulfonamide
- N-Cyclopropyl 4-(4-iodopyrazol-1-yl)benzenesulfonamide
Uniqueness: N-Cyclopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bromine atom in the pyrazole ring. This bromine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications compared to its chloro, fluoro, and iodo counterparts .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-cyclopropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)11-3-5-12(6-4-11)19(17,18)15-10-1-2-10/h3-8,10,15H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHVMFLGDMUOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682101 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-34-6 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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